molecular formula C8H16O3 B12776430 2-Hydroxypropyl 2-methylbutanoate CAS No. 923593-56-0

2-Hydroxypropyl 2-methylbutanoate

Cat. No.: B12776430
CAS No.: 923593-56-0
M. Wt: 160.21 g/mol
InChI Key: LXVGEWFESLNWRV-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 2-methylbutanoate is an ester derivative of 2-methylbutanoic acid, characterized by a hydroxypropyl group attached to the carboxylate moiety. These compounds are widely documented as key contributors to fruit aromas, particularly in apples, pineapples, and durians . The hydroxyl group in 2-hydroxypropyl 2-methylbutanoate may influence its polarity, volatility, and interaction with biological systems compared to non-hydroxylated analogs, though direct studies are lacking in the literature reviewed.

Properties

CAS No.

923593-56-0

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-hydroxypropyl 2-methylbutanoate

InChI

InChI=1S/C8H16O3/c1-4-6(2)8(10)11-5-7(3)9/h6-7,9H,4-5H2,1-3H3

InChI Key

LXVGEWFESLNWRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(C)O

Origin of Product

United States

Preparation Methods

2-Hydroxypropyl 2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylbutanoic acid with 2-hydroxypropyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Hydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxypropyl 2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ester group is believed to play a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key properties of 2-methylbutanoate esters based on the evidence:

Compound Molecular Formula Occurrence Aroma Profile Odor Activity Value (OAV) Key References
Ethyl 2-methylbutanoate C₇H₁₄O₂ Pineapple pulp/core, apples, durian Fruity, apple-like, green High (pulp > core)
Propyl 2-methylbutanoate C₈H₁₆O₂ Apples, durian Fruity, sweet Moderate
Butyl 2-methylbutanoate C₉H₁₈O₂ Fuji apples, stored fruit Estery, sweet, apple-like High
Hexyl 2-methylbutanoate C₁₁H₂₂O₂ Apples Floral, fruity Moderate
2-Hydroxypropyl 2-methylbutanoate* C₈H₁₆O₃ Not reported Hypothesized: Less volatile, polar N/A N/A

*Hypothetical properties inferred from structural analogs.

Research Findings from Key Studies

Pineapple Aroma: Ethyl 2-methylbutanoate and ethyl hexanoate are critical to pineapple pulp aroma, with OAVs 2–3 times higher in pulp than core .

Apple Volatiles: Over 300 volatiles were identified in apples, with esters constituting >50% of the aroma profile. Butyl 2-methylbutanoate and hexyl 2-methylbutanoate are among the top contributors .

Durian Cultivars: Ethyl 2-methylbutanoate differentiates Malaysian durian cultivars, with odor thresholds 10–100× lower than sulfur-containing compounds .

Storage Effects: In Fuji apples, ester production (e.g., propyl and butyl 2-methylbutanoate) increases during storage, while alcohols decline, highlighting dynamic ester-alcohol equilibria .

Biological Activity

2-Hydroxypropyl 2-methylbutanoate, a compound with potential applications in various fields, has garnered attention for its biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H16O3
  • Molecular Weight : 160.21 g/mol
  • IUPAC Name : 2-Hydroxypropyl 2-methylbutanoate

Biological Activities

The biological activities of 2-Hydroxypropyl 2-methylbutanoate can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.
  • Antioxidant Properties :
    • The compound demonstrates antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is vital in preventing cellular damage and may have implications in aging and chronic diseases.
  • Anti-inflammatory Effects :
    • Studies suggest that 2-Hydroxypropyl 2-methylbutanoate may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

The mechanisms through which 2-Hydroxypropyl 2-methylbutanoate exerts its biological effects include:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, leading to a reduction in pro-inflammatory cytokines.
  • Modulation of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative damage at the cellular level.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 2-Hydroxypropyl 2-methylbutanoate against common bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be developed into a topical antibacterial agent.

Study on Antioxidant Activity

Another research focused on the antioxidant capacity of this compound using the DPPH assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential:

Concentration (mg/mL)% Inhibition
0.530
1.050
1.570

This suggests that higher concentrations lead to increased inhibition of free radicals.

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